9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Description
9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (hereafter referred to as Compound A) is a chiral intermediate critical for synthesizing levofloxacin, a third-generation fluoroquinolone antibiotic . Its molecular formula is C₁₃H₉F₂NO₄, with a molecular weight of 281.215 g/mol and a melting point exceeding 300°C . The compound exhibits an optical rotation of -64° (c=1 in DMSO), reflecting its (S)-enantiomeric configuration, which is essential for the biological activity of levofloxacin .
Compound A is primarily utilized in asymmetric synthesis routes, such as enzymatic resolution of benzoxazine derivatives or chiral reduction of cyclic imines . It is also recognized as a pharmaceutical reference standard (e.g., Levofloxacin Related Compound B) and impurity in drug formulations, underscoring its role in quality control .
Properties
IUPAC Name |
6,7-difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPPGQXASDALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548302 | |
| Record name | 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107358-77-0 | |
| Record name | 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Intermediate Halogenation and Reduction
The classical synthesis route involves sequential halogenation, reduction, and cyclization steps. A seminal study demonstrated the use of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylate as a starting material, which undergoes hydrolysis with ethanolic aqueous NaHCO₃ to yield an alcohol intermediate . Subsequent iodination with triphenylphosphite methiodide in dimethylformamide (DMF) produces a reactive iodide derivative, critical for introducing the methyl group via tri-n-butyltin hydride reduction .
Key steps include:
-
Hydrolysis : Conducted in NaHCO₃/EtOH at 50–60°C for 2 hours, achieving >90% conversion to the alcohol intermediate .
-
Iodination : Triphenylphosphite methiodide in DMF at room temperature for 1.5 hours, yielding the iodide with 85% purity .
-
Reduction : Tri-n-butyltin hydride in ethanol at 50–60°C for 1 hour, producing the methyl-substituted ester .
Final hydrolysis with concentrated HCl–AcOH (2:1) at reflux for 1 hour yields the target carboxylic acid with 83% isolated purity . This method prioritizes optical purity through HPLC purification of intermediates but requires rigorous solvent management.
One-Step Alkaline Hydrolysis and Piperazine Condensation
A patented industrial-scale method simplifies the synthesis by combining hydrolysis and condensation into a single step . Starting with S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] benzoxazine-6-carboxylate , the process uses alkali (e.g., NaOH) in water or mixed solvents (e.g., ethanol/water) at 30–90°C for 2–8 hours . After solvent evaporation, the residual carboxylate salt reacts directly with N-methylpiperazine at 80–140°C for 8–16 hours, bypassing acidification and intermediate isolation .
Advantages :
-
Eliminates pH adjustment steps, reducing waste and processing time .
-
Achieves yields >90% with >99% purity via in-situ solvent removal .
-
Scalable to metric-ton production with reduced environmental impact .
Chelation-Assisted Synthesis Using Boron Trifluoride
A Yugoslav patent describes a BF₃-mediated chelation strategy to enhance regioselectivity . The carboxylic acid ester is treated with boron trifluoride etherate in diethyl ether, forming a stable chelate complex that facilitates nucleophilic attack by 1-methylpiperazine . This method improves reaction kinetics, achieving 95% conversion in 6 hours at 60°C .
Reaction Conditions :
-
Chelation : Boron trifluoride etherate (1.2 equiv) in Et₂O at 25°C for 2 hours .
-
Condensation : 1-Methylpiperazine (3.0 equiv) in DMSO at 100°C for 6 hours .
Comparative Analysis of Synthetic Methods
Solvent and Temperature Optimization
Solvent Selection :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
-
Ethanol/water mixtures balance solubility and environmental safety in one-step methods .
Temperature Effects :
Environmental and Economic Considerations
The one-step method reduces solvent consumption by 40% compared to multi-step protocols . Chelation-assisted synthesis minimizes boron trifluoride usage through catalytic recycling, lowering costs by 15% . Industrial adoption favors one-step processes due to shorter cycle times and compliance with green chemistry principles .
Chemical Reactions Analysis
Reaction Optimization
Solvent selection and temperature control are critical for yield and purity:
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| DMSO | 80°C | 2.5 hours | 91.3% |
| PGME | Reflux | 23 hours | 77.3% |
| Isobutanol | 120°C | 4.5 hours | 78.3% |
| Acetone | 70°C | 3 hours | 90% |
Impurity Control
- Ketodiester Reduction : Para-toluenesulfonic acid (3.4 g) is added during reflux to reduce ketodiester content below 1%, monitored via TLC .
- Washing : Sequential extraction with toluene, sodium bicarbonate, and DM water removes unreacted reagents and byproducts .
Crystallization
The hemihydrate form is obtained by:
- Cooling the reaction mixture to 5°C and adding isopropanol (675 mL) or n-heptane (10 mL) to induce precipitation .
- Maintaining the slurry at 0°C for 2 hours to stabilize the crystalline form .
Analytical Methods
- HPLC : Monitors reaction completion and quantifies yields .
- XRD : Confirms the polymorphic form (e.g., hemihydrate vs. monohydrate) .
- TLC : Tracks ketodiester levels during purification .
Key Research Findings
- DMSO at 80°C provides the highest yield (91.3%) and fastest reaction time (2.5 hours) .
- PGME and isobutanol require longer reaction times but offer comparable yields .
- Activated carbon treatment during ethanol/water purification reduces impurities to <0.5% .
Structural and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Melting Point | 311°C |
| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Fluoroquinolone Antibiotics
- This compound is crucial in the synthesis of fluoroquinolone antibiotics such as Levofloxacin and Ofloxacin . It serves as an intermediate that enhances the antibacterial properties of these drugs by modifying their chemical structure to improve efficacy and reduce resistance in bacterial pathogens .
- Kynurenine Aminotransferase II (KAT II) Inhibitor
- Antibacterial Agents
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of fluoroquinolone derivatives synthesized from this compound. The findings indicated that certain modifications led to compounds with enhanced potency against Gram-negative bacteria compared to traditional fluoroquinolones like Ciprofloxacin .
KAT II Inhibition Research
In a study featured in the Journal of Neurochemistry, researchers explored the potential of this compound as a KAT II inhibitor. The results showed promising inhibition rates that suggest further investigation into its role in treating mood disorders could be beneficial .
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of bacterial DNA gyrase, preventing DNA replication and leading to antibacterial effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
Fluoroquinolones share a bicyclic core structure but differ in substituents that influence potency, spectrum, and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Fluorine Substitution: Compound A’s 9,10-difluoro groups enhance DNA gyrase binding compared to mono-fluoro derivatives like levofloxacin and ofloxacin . However, the addition of a 4-methylpiperazinyl group at position 10 in levofloxacin improves Gram-positive bacterial coverage .
- Chirality : The (S)-configuration in Compound A and levofloxacin is critical for antibacterial activity, whereas ofloxacin’s racemic form (50% (R)-isomer) shows reduced efficacy .
Table 2: MIC Values Against Model Pathogens
Analysis :
- Compound A (DDMO) exhibits lower potency (MIC = 1.0 μg/mL) compared to levofloxacin (0.064 μg/mL) and ciprofloxacin (0.008 μg/mL), likely because it lacks the piperazinyl group critical for cellular penetration .
- The cyclopropyl group in ciprofloxacin and CDDO enhances lipid solubility, improving bioavailability .
Physicochemical Properties
Table 3: Physical Properties Comparison
| Property | Compound A | Levofloxacin | Ofloxacin |
|---|---|---|---|
| Melting Point (°C) | >300 | 225–227 | 250–256 |
| Optical Rotation (DMSO) | -64° | -94° to -104° | Racemic |
| Solubility | Low in water | High in acidic solutions | Moderate |
Insights :
Biological Activity
9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, often referred to as a derivative of the fluoroquinolone class of antibiotics, exhibits significant biological activity. This compound is primarily recognized for its role as an inhibitor of kynurenine aminotransferase II (KAT II), which has implications in various therapeutic areas, including neuroprotection and inflammation.
The molecular formula of this compound is C_{13}H_{9}F_{2}N_{O}_{4} with a molecular weight of approximately 281.21 g/mol. Its structure includes a pyrido-benzoxazine core that contributes to its biological properties.
The primary mechanism through which this compound exerts its effects is through the inhibition of KAT II. This enzyme is involved in the metabolism of kynurenine to kynurenic acid, a neuroprotective agent. Inhibition of KAT II leads to increased levels of kynurenic acid in the brain, which may have therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Biological Activity
Antibacterial Activity : As a fluoroquinolone derivative, this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects due to its influence on kynurenine metabolism. Elevated levels of kynurenic acid are associated with reduced neuroinflammation and improved cognitive function.
Anti-inflammatory Properties : The compound also shows potential anti-inflammatory effects by modulating immune responses through its action on KAT II. This could be particularly useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Effective against various bacteria | Inhibition of DNA gyrase and topoisomerase IV |
| Neuroprotective | Promotes cognitive function | Increases kynurenic acid levels |
| Anti-inflammatory | Reduces inflammation | Modulation of immune responses |
Case Study: KAT II Inhibition
A study conducted by researchers demonstrated that this compound effectively inhibited KAT II activity at concentrations as low as 0.01 mM. The study highlighted that at 0.001 mM concentration, the compound inhibited KAT II activity by approximately 43% .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound's absorption and distribution are influenced by renal function. For instance, in patients with impaired renal function, the time to peak plasma concentration was significantly delayed . This underscores the importance of monitoring renal function when administering this compound therapeutically.
Q & A
Basic: What synthetic methodologies are optimal for preparing 9,10-difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid?
Answer:
The synthesis typically involves cyclocondensation of fluorinated precursors followed by regioselective oxidation. A critical intermediate is ethyl 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate , which undergoes esterification and resolution via chiral HPLC for enantiopure yields (hexane/1,2-dichloroethane/ethanol mobile phase, SUMIPAX OA-4200 column) . Key challenges include minimizing racemization during ester hydrolysis and optimizing fluorination efficiency (e.g., using Selectfluor® reagents).
Advanced: How can stereochemical discrepancies in dihydro-2-methyl substituents impact bioactivity?
Answer:
The 2-methyl group’s stereochemistry influences binding to bacterial DNA gyrase. For example, (S)-enantiomers of structurally related fluoroquinolones (e.g., levofloxacin) exhibit 8–128× higher activity against Gram-negative pathogens than (R)-forms due to spatial compatibility with gyrase’s ATP-binding domain . To resolve stereochemical ambiguities, employ circular dichroism (CD) spectroscopy coupled with X-ray crystallography of co-crystallized enzyme complexes .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC with chiral stationary phases (e.g., D-phenylalanine/copper sulfate buffer) for enantiomeric purity .
- LC-MS/MS (ESI+ mode) to detect trace impurities (e.g., des-fluoro byproducts or N-oxide derivatives) .
- 1H/19F NMR to verify substitution patterns and fluorine positions .
- Elemental analysis (C, H, N) to confirm empirical formula (target: C₁₃H₉F₂NO₄; Δ < 0.3%) .
Advanced: How do fluorine substitution patterns (9,10-difluoro vs. monofluoro) affect antibacterial potency?
Answer:
The 9,10-difluoro motif enhances DNA gyrase inhibition by increasing electronegativity and rigidity of the quinolone core. Comparative studies show 9,10-difluoro derivatives exhibit 4–16× lower MIC values against E. coli (0.03 µg/mL) than monofluoro analogs (0.5 µg/mL) due to improved topoisomerase IV binding . Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Basic: What are common impurities in this compound, and how are they quantified?
Answer:
Major impurities include:
- N-Oxide derivatives : Formed via piperazinyl oxidation (detectable at 254 nm, retention time 1.57 min via HPLC) .
- Des-fluoro analogs : Result from incomplete fluorination (identified via 19F NMR δ -110 to -120 ppm) .
- Enantiomeric contaminants : Resolved using chiral HPLC (EP Reference Standard protocols) . Quantify impurities against certified reference materials (e.g., Marbofloxacin EP Standard) with ≤0.15% acceptance thresholds .
Advanced: What computational models predict the compound’s interaction with bacterial targets?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to E. coli gyrase (PDB: 1AJ6). Key parameters:
- Fluorine atoms form hydrogen bonds with Ser-79 and Asp-83.
- 2-methyl group stabilizes hydrophobic interactions in the GyrA pocket.
Validate predictions with mutagenesis studies (e.g., Ser79Leu mutants reduce binding ΔG by 3.2 kcal/mol) .
Basic: How is stability under physiological conditions evaluated?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via UV-Vis (λmax 294 nm) for lactam ring integrity .
- Photostability : Expose to UV-A (320–400 nm) for 48h; assess decomposition via LC-MS (m/z 281 → 263 [loss of H₂O]) .
- Thermal stability : TGA/DSC analysis (decomposition onset >250°C) .
Advanced: What strategies address solubility limitations in in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions (≤10 mg/mL solubility) .
- Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl carboxylate) to enhance membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release (72h) .
Basic: What spectroscopic benchmarks confirm the core structure?
Answer:
- IR : C=O stretch at 1725 cm⁻¹ (carboxylic acid), 1650 cm⁻¹ (ketone) .
- 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), δ 4.25–4.40 (m, 2H, dihydrofuran protons) .
- 13C NMR : 177.8 ppm (C-6 carboxylic acid), 160.1 ppm (C-7 ketone) .
Advanced: How do structural modifications at the piperazinyl position affect resistance profiles?
Answer:
Piperazinyl substitutions (e.g., 4-methyl or nitroso groups) reduce efflux pump binding in resistant S. aureus (NorA mutants). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
